molecular formula C8H11ClN2 B3033010 1-(4-Chlorophenyl)ethane-1,2-diamine CAS No. 69810-94-2

1-(4-Chlorophenyl)ethane-1,2-diamine

Cat. No.: B3033010
CAS No.: 69810-94-2
M. Wt: 170.64 g/mol
InChI Key: DYQPAVDDRLNLKW-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)ethane-1,2-diamine” is an organic compound . It is a white or pale yellow solid .


Synthesis Analysis

The compound can be synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst .


Molecular Structure Analysis

The structure of “this compound” was elucidated by spectroscopic (1H-NMR, 13C-NMR, IR and MS) and elemental analyses, and also confirmed by XRD .


Chemical Reactions Analysis

The compound was used to prepare metal complexes 1-2 with Pb+2 and Cd+2, respectively . The structures of the complexes were elucidated by IR, MS, and elemental analyses . On the basis of electronic spectra and magnetic moment data, octahedral geometry was proposed for the synthesized complexes 1-2 .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Copper(I) Complexes : 1-(4-Chlorophenyl)ethane-1,2-diamine has been used in synthesizing copper(I) complexes. These complexes exhibit quasireversible redox behavior, indicating potential applications in electrochemistry and materials science (Dehghanpour, Khalaj, & Mahmoudi, 2009).

  • Rhenium(I) Complexes : Similarly, the compound has been integral in the formation of rhenium(I) complexes. These complexes have been characterized for their electrochemical and spectroscopic properties, suggesting relevance in photochemistry and sensor development (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).

Structural and Molecular Studies

  • Hydrogen-Bonded Frameworks : The compound forms distinct hydrogen-bonded chains and frameworks in certain conditions. These structures are significant for understanding molecular interactions and could be relevant in crystal engineering and design (Zhang, Qin, Wang, & Qu, 2007).

  • Molecular Interactions : Investigations into the molecular structure and interactions of this compound with other elements or compounds can provide insights into the nature of chemical bonds and molecular geometry, aiding in the development of new materials (Aslam et al., 2021).

Applications in Spectroscopy and Analysis

  • Spectroscopic Properties : The compound's complexes have been studied for their UV-Vis, IR, and NMR spectroscopic properties. These findings are useful in analytical chemistry for identifying and quantifying substances (Morgan et al., 1991).

  • Diamine Substance Analysis in Food Chemistry : The compound's derivatives have been used in developing methods for detecting diamine substances in food products, showcasing its utility in food safety and quality control (Liu et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQPAVDDRLNLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633272
Record name 1-(4-Chlorophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69810-94-2
Record name 1-(4-Chlorophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 1-[2-hydroxy-3-(2-methoxyphenyloxy)-propyl]-4-[2-(4-chloroanilino)-ethylamino]-piperidine can be prepared as follows: A mixture of 38 g of p-chloroaniline and 31 g of 2-bromoethylamine-hydrobromide is heated to 70° C. with stirring. After 30 minutes 75 ml of diethyl ketone are added and the mixture is refluxed for 4 hours. The black solution is then concentrated under reduced pressure. The residue is made alkaline with 2 N sodium carbonate solution and extracted with three 100 ml portions of chloroform. The residual oil is fractionally distilled in vacuo to yield 1-(4-chlorophenyl)-ethylenediamine with a boiling point of 130°-135° C. (1.5 torr).
Name
1-[2-hydroxy-3-(2-methoxyphenyloxy)-propyl]-4-[2-(4-chloroanilino)-ethylamino]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
2-bromoethylamine-hydrobromide
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)ethane-1,2-diamine
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1-(4-Chlorophenyl)ethane-1,2-diamine
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Reactant of Route 6
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